2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxaline is a heterocyclic compound that contains both pyrazole and quinoxaline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxaline typically involves the reaction of 2-chloro-3-nitroquinoxaline with 3,5-dimethyl-1H-pyrazole under specific conditions. The nitro group is reduced to an amino group, which then undergoes cyclization to form the desired quinoxaline ring. The reaction conditions often include the use of reducing agents such as iron powder or tin chloride in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxaline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its potential use in organic electronics and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxaline depends on its application:
Medicinal Chemistry: It may exert its effects by interacting with specific enzymes or receptors in the body, inhibiting their activity and thus leading to therapeutic effects.
Organic Synthesis: Acts as a nucleophile or electrophile in various chemical reactions.
Material Science: Functions as a ligand, forming coordination complexes with metals.
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile: Similar structure but with a nitrile group instead of a quinoxaline ring.
5-chloro-1,3-dimethyl-1H-pyrazol-4-yl derivatives: Compounds with similar pyrazole moiety but different substituents.
Uniqueness
2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxaline is unique due to the presence of both pyrazole and quinoxaline rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H13ClN4 |
---|---|
Molecular Weight |
272.73 g/mol |
IUPAC Name |
2-chloro-3-(3,5-dimethylpyrazol-1-yl)-6-methylquinoxaline |
InChI |
InChI=1S/C14H13ClN4/c1-8-4-5-11-12(6-8)17-14(13(15)16-11)19-10(3)7-9(2)18-19/h4-7H,1-3H3 |
InChI Key |
SJUYZEUMIZDROE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=N2)N3C(=CC(=N3)C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.